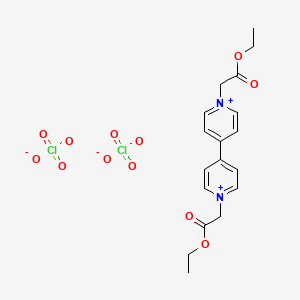
Diethoxy(diisothiocyanato)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxy(diisothiocyanato)silane is a silicon-based compound with the chemical formula C_6H_10N_2O_2S_2Si It is characterized by the presence of two ethoxy groups and two isothiocyanato groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethoxy(diisothiocyanato)silane can be synthesized through the ethoxylation of tetraisocyanatosilane. The process involves the reaction of tetraisocyanatosilane with ethanol under controlled conditions to yield this compound . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Diethoxy(diisothiocyanato)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and isothiocyanic acid.
Condensation: The hydrolyzed products can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalysts such as acids or bases, often conducted under controlled temperature and pH conditions.
Substitution: Nucleophiles like amines or alcohols, typically in the presence of a catalyst.
Major Products Formed
Hydrolysis: Silanols and isothiocyanic acid.
Condensation: Polysiloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethoxy(diisothiocyanato)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of siloxane polymers and coatings.
Organic Synthesis: Employed in the preparation of functionalized silanes and siloxanes.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a coupling agent for biomolecules.
Industry: Utilized in the production of adhesives, sealants, and surface modifiers.
Wirkmechanismus
The mechanism of action of diethoxy(diisothiocyanato)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. The isothiocyanato groups can react with nucleophiles, leading to the formation of various functionalized products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethoxydimethylsilane: Similar in structure but with methyl groups instead of isothiocyanato groups.
Tetraethoxysilane: Contains four ethoxy groups and is commonly used in the synthesis of silica and silicate materials.
Hexaethoxydisiloxane: Contains six ethoxy groups and forms cyclic siloxanes upon hydrolysis.
Uniqueness
Diethoxy(diisothiocyanato)silane is unique due to the presence of isothiocyanato groups, which impart distinct reactivity compared to other ethoxy-substituted silanes. This makes it valuable for specific applications where the isothiocyanato functionality is required, such as in the synthesis of thiourea derivatives and other sulfur-containing compounds .
Eigenschaften
CAS-Nummer |
176739-94-9 |
|---|---|
Molekularformel |
C6H10N2O2S2Si |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
diethoxy(diisothiocyanato)silane |
InChI |
InChI=1S/C6H10N2O2S2Si/c1-3-9-13(7-5-11,8-6-12)10-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
XPFDTYIWTIZSIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](N=C=S)(N=C=S)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)

![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)

![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)

![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)

![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)

